2-Fluoro-4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
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Overview
Description
2-Fluoro-4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is a fluorinated pyridine derivative with a boronic acid ester group. This compound is of interest in organic synthesis and materials science due to its unique structural features and reactivity.
Mechanism of Action
Target of Action
Boronic esters, including pinacol boronic esters, are commonly used in organic synthesis and are known to participate in various chemical reactions .
Mode of Action
The compound is likely to interact with its targets through a mechanism known as Suzuki–Miyaura (SM) cross-coupling . This is a widely-applied transition metal catalysed carbon–carbon bond forming reaction. The process involves the oxidative addition of palladium to an electrophilic organic group, followed by transmetalation, where the organoboron group is transferred from boron to palladium .
Biochemical Pathways
The suzuki–miyaura cross-coupling reaction, in which this compound likely participates, is a key step in the synthesis of many organic compounds, potentially affecting a wide range of biochemical pathways .
Pharmacokinetics
The susceptibility of phenylboronic pinacol esters to hydrolysis, which could influence the bioavailability of the compound, has been reported .
Result of Action
The molecular and cellular effects of the compound’s action would depend on the specific context of its use, such as the type of reaction it is involved in and the nature of the other reactants. In the context of Suzuki–Miyaura cross-coupling, the compound would contribute to the formation of new carbon–carbon bonds .
Action Environment
Environmental factors such as pH can influence the action, efficacy, and stability of the compound. For instance, the rate of hydrolysis of boronic pinacol esters is known to be considerably accelerated at physiological pH . Therefore, the compound’s action could be significantly influenced by the pH of its environment.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine typically involves a multi-step process starting from commercially available pyridine derivatives. One common method is the Suzuki-Miyaura cross-coupling reaction, which involves the reaction of 2-fluoro-4-methylpyridine with a boronic acid derivative under palladium catalysis. The reaction conditions usually require a base, such as potassium carbonate, and a solvent like toluene or water.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would be scaled up using similar principles but with optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems might be employed to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of reactions, including:
Oxidation: : The fluorine atom can be oxidized to form a fluoro-oxo derivative.
Reduction: : The pyridine ring can be reduced to form a pyridine derivative with different functional groups.
Substitution: : The boronic acid ester group can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: : Typical reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: : Nucleophiles such as amines and alcohols can be used, often in the presence of a base.
Major Products Formed
Oxidation: : Fluoro-oxo derivatives.
Reduction: : Reduced pyridine derivatives.
Substitution: : Substituted boronic acid esters.
Scientific Research Applications
Chemistry
In organic chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its boronic acid ester group is particularly useful in cross-coupling reactions, which are essential for constructing carbon-carbon bonds.
Biology
In biological research, this compound can be used as a probe or inhibitor in studies involving enzymes and receptors. Its fluorine atom can help in tracking the compound within biological systems using fluorescence techniques.
Medicine
The compound's derivatives may have potential applications in drug discovery and development. Its structural features can be exploited to design new pharmaceuticals with improved efficacy and selectivity.
Industry
In materials science, this compound can be used to develop new materials with specific properties, such as enhanced thermal stability or electrical conductivity.
Comparison with Similar Compounds
Similar Compounds
2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine: : Similar structure but without the methyl group at the 4-position.
2-Fluoro-4-methylpyridine: : Lacks the boronic acid ester group.
2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine: : Similar boronic acid ester group but with a different heterocyclic ring.
Properties
IUPAC Name |
2-fluoro-4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17BFNO2/c1-8-6-10(14)15-7-9(8)13-16-11(2,3)12(4,5)17-13/h6-7H,1-5H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLDKXRDBCREFQC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C=C2C)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17BFNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50855769 |
Source
|
Record name | 2-Fluoro-4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50855769 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.08 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1363192-17-9 |
Source
|
Record name | 2-Fluoro-4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50855769 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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